Colosolic acid; Corsolic acid; Glucosol

Description

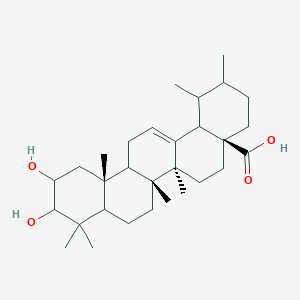

Colosolic Acid and Corsolic Acid are synonyms for Corosolic acid, a pentacyclic triterpenoid of the ursane type. It is structurally characterized by hydroxyl groups at the C2 and C3 positions (2α,3β-dihydroxyurs-12-en-28-oic acid) . This compound is primarily isolated from Lagerstroemia speciosa (banaba plant) and other species like Crataegus pinnatifida .

Glucosol™ is a standardized extract derived from Lagerstroemia speciosa leaves, enriched with corosolic acid as its putative active ingredient . However, studies suggest that Glucosol’s hypoglycemic effects may arise from synergistic interactions with other phytochemicals in the extract, rather than corosolic acid alone .

Properties

Molecular Formula |

C30H48O4 |

|---|---|

Molecular Weight |

472.7 g/mol |

IUPAC Name |

(4aS,6aS,6bR,12aR)-10,11-dihydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid |

InChI |

InChI=1S/C30H48O4/c1-17-10-13-30(25(33)34)15-14-28(6)19(23(30)18(17)2)8-9-22-27(5)16-20(31)24(32)26(3,4)21(27)11-12-29(22,28)7/h8,17-18,20-24,31-32H,9-16H2,1-7H3,(H,33,34)/t17?,18?,20?,21?,22?,23?,24?,27-,28+,29+,30-/m0/s1 |

InChI Key |

HFGSQOYIOKBQOW-URAXNXGTSA-N |

Isomeric SMILES |

CC1CC[C@@]2(CC[C@@]3(C(=CCC4[C@]3(CCC5[C@@]4(CC(C(C5(C)C)O)O)C)C)C2C1C)C)C(=O)O |

Canonical SMILES |

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C)O)O)C)C)C2C1C)C)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Oxidation-Reduction Sequence from Ursolic Acid

Ursolic acid serves as a primary precursor due to structural similarity. The synthesis involves three stages:

- Oxidation : Ursolic acid undergoes oxidation at the C-3 position using pyridinium chlorochromate (PCC) or chromium trioxide in dichloromethane at -5–5°C.

- Acetoxylation : 3-carbonyl ursolic acid reacts with lead tetra-acetate in acetate solvent (50–80°C, 16–24 hours) to introduce acetoxyl groups at C-2.

- Reduction : Sodium borohydride reduces acetoxyl to hydroxyl in ethanol (0°C, 4 hours), yielding corosolic acid.

Yield : 34% overall yield after column chromatography (petroleum ether/ethyl acetate).

| Step | Reagent | Solvent | Temperature | Time |

|---|---|---|---|---|

| 1 | PCC | Dichloromethane | -5–5°C | 6–30 h |

| 2 | Lead tetra-acetate | Acetate | 50–80°C | 16–24 h |

| 3 | NaBH₄ | Ethanol | 0°C | 4 h |

Acid Chloride Intermediate Method

Ursolic acid derivatives are converted to acid chlorides using thionyl chloride, followed by benzylation and hydrolysis to yield corosolic acid. This method requires stringent anhydrous conditions but achieves 75% purity after recrystallization.

Plant Extraction and Purification

Traditional Ethanol Extraction from Lagerstroemia speciosa

- Procedure : Dried leaves are refluxed with 80–99.5% ethanol (1:6 w/v) at 60°C for 3 hours.

- Post-processing : Ethanol removal under reduced pressure (-0.05 MPa, 65°C) precipitates a crude extract (7–15% corosolic acid).

- Purification : Silica gel chromatography (petroleum ether/ethyl acetate, 2:1) increases purity to 32%.

Alkaline-Aqueous Alcohol Extraction from Eriobotrya japonica

- Optimized Protocol :

Supercritical Fluid Extraction (SFE)

CO₂ with ethanol modifier (71.6% v/v) at 58.1°C and 24.0 MPa extracts corosolic acid in 62.8 minutes. Response Surface Methodology (RSM) data:

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Pressure | 24.0 MPa | Positive linear |

| Temperature | 58.1°C | Quadratic |

| Modifier | 71.6% ethanol | Synergistic |

Advantage : Avoids organic solvents, achieving 95% purity after HPLC.

Biotechnological Approaches

Callus Culture of Lagerstroemia speciosa

Murashige and Skoog (MS) medium with 2,4-D (2 mg/L) induces callus growth yielding 1.2 mg/g corosolic acid.

Industrial-Scale Purification Strategies

Nonpolar Resin Chromatography

Recrystallization Solvents

| Solvent | Purity Increase | Recovery Rate |

|---|---|---|

| Ethyl acetate | 55% → 75% | 82% |

| Methanol | 32% → 60% | 68% |

Analytical Validation

HPLC Protocols

Purity Standards

| Source | Purity | Method |

|---|---|---|

| Synthetic | 95% | Column chromatography |

| Plant extract | 75% | Recrystallization |

| SFE | 95% | HPLC |

Challenges and Innovations

Lead Tetra-Acetate Toxicity

Recent patents replace lead-based reagents with Swern oxidants (oxalyl chloride/DMSO) to reduce environmental impact.

Solvent Waste Reduction

Supercritical CO₂ extraction decreases ethanol usage by 40% compared to traditional methods.

Chemical Reactions Analysis

Types of Reactions: Colosolic acid undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s structure and enhancing its therapeutic properties.

Common Reagents and Conditions: Common reagents used in the reactions involving colosolic acid include oxidizing agents, reducing agents, and solvents for dissolution and crystallization . The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired chemical transformations.

Major Products Formed: The major products formed from the reactions of colosolic acid include derivatives with enhanced bioactivity and therapeutic potential . These derivatives are often used in pharmaceutical formulations for the treatment of metabolic disorders.

Scientific Research Applications

Colosolic acid has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry . In chemistry, it is studied for its unique chemical properties and potential as a precursor for synthesizing other bioactive compounds . In biology, colosolic acid is investigated for its role in cellular processes and its effects on metabolic pathways . In medicine, it is used for its anti-diabetic, anti-obesity, anti-inflammatory, and anti-cancer properties . Industrial applications include its use in the development of natural health supplements and functional foods .

Mechanism of Action

Colosolic acid exerts its effects through multiple mechanisms. It improves the sensitivity of the insulin receptor by inhibiting protein tyrosine phosphatase, which reduces insulin receptor site activity . Additionally, it opens new pathways for insulin to enter cells, such as the GLUT4 glucose transporter, facilitating glucose uptake into muscle cells . Colosolic acid also inhibits gluconeogenesis, reducing the production of glucose in the liver . These mechanisms contribute to its anti-diabetic and anti-obesity effects .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Corosolic Acid and Analogous Triterpenoids

Key Research Findings

Antidiabetic Activity

- Corosolic Acid :

- Comparison with Ursolic Acid :

Synergistic Effects in Glucosol™

Q & A

Q. What criteria should guide the selection of primary vs. secondary data in corosolic acid research?

- Methodological Answer : Prioritize primary data from peer-reviewed studies with detailed experimental protocols (e.g., HPLC conditions, cell lines, and statistical methods) . Secondary data (reviews, meta-analyses) should be used to contextualize findings but not replace mechanistic validation. Exclude studies lacking purity verification (e.g., <98% HPLC) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.